4,8-Dimethyl-3,7-nonadien-2-ol acetate
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Overview
Description
4,8-Dimethyl-3,7-nonadien-2-ol acetate is an organic compound with the molecular formula C13H22O2. It is a clear, colorless liquid with a green, spicy aroma. This compound is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3,7-nonadien-2-ol acetate typically involves the esterification of 4,8-Dimethyl-3,7-nonadien-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-3,7-nonadien-2-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
4,8-Dimethyl-3,7-nonadien-2-ol acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-3,7-nonadien-2-ol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-3,7-nonadien-2-ol: The parent alcohol compound.
4,8-Dimethyl-1,7-nonadien-4-ol: A structural isomer with different functional group positions.
Uniqueness
4,8-Dimethyl-3,7-nonadien-2-ol acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent alcohol and structural isomers. Its pleasant aroma and stability make it particularly valuable in the flavor and fragrance industry.
Properties
CAS No. |
91418-25-6 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(3E)-4,8-dimethylnona-3,7-dien-2-yl] acetate |
InChI |
InChI=1S/C13H22O2/c1-10(2)7-6-8-11(3)9-12(4)15-13(5)14/h7,9,12H,6,8H2,1-5H3/b11-9+ |
InChI Key |
AZPPBYINNXLPQZ-PKNBQFBNSA-N |
Isomeric SMILES |
CC(/C=C(\C)/CCC=C(C)C)OC(=O)C |
SMILES |
CC(C=C(C)CCC=C(C)C)OC(=O)C |
Canonical SMILES |
CC(C=C(C)CCC=C(C)C)OC(=O)C |
density |
0.890-0.900 |
physical_description |
Clear colourless liquid; Green spicy aroma |
solubility |
Insoluble in water; soluble in most non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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